molecular formula C7H7BrN4O2 B2937593 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate CAS No. 1956321-69-9

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate

Cat. No.: B2937593
CAS No.: 1956321-69-9
M. Wt: 259.063
InChI Key: PRHIRHCQSMUSFZ-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups on the imidazo[4,5-b]pyrazine core can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1-methylimidazo[4,5-b]pyrazine with formic acid or its derivatives. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: The compound’s unique structure makes it a candidate for use as a catalyst or catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate is unique due to the presence of both bromine and methyl groups on the imidazo[4,5-b]pyrazine core. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-bromo-3-methylimidazo[4,5-b]pyrazine;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4.CH2O2/c1-11-3-9-5-6(11)10-4(7)2-8-5;2-1-3/h2-3H,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHIRHCQSMUSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=C(N=C21)Br.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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